5-(1-benzofuran-2-ylsulfonyl)-3-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran synthesis involves various methods including the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as catalyst .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using the density functional theory (DFT) method with the basis set . The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives involve ring opening followed by ring closure reactions . The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be analyzed using various methods. The 1H and 13C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data .Mechanism of Action
While the specific mechanism of action for “5-(1-benzofuran-2-ylsulfonyl)-3-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is not available, benzofuran derivatives have been found to exhibit a wide array of biological activities, making it a privileged structure in the field of drug discovery .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is likely to focus on the development of new therapeutic agents with improved bioavailability and fewer side effects .
Properties
IUPAC Name |
5-(1-benzofuran-2-ylsulfonyl)-3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-5-14-13-11-20(9-8-15(13)19-18-14)24(21,22)17-10-12-6-3-4-7-16(12)23-17/h3-4,6-7,10H,2,5,8-9,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULQZGBXCNCQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC2=C1CN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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